molecular formula C23H24N2O5S B1144075 (Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate CAS No. 1209492-89-6

(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate

Cat. No.: B1144075
CAS No.: 1209492-89-6
M. Wt: 440.5 g/mol
InChI Key: PXSJQPOFDBWZNE-UHFFFAOYSA-N
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Description

(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbamimidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate is a complex organic compound that features a benzo[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbamimidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate typically involves multiple steps:

    Formation of the Benzo[b]thiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Carbamimidoyl Group: This step often involves the use of tert-butoxycarbonyl (Boc) protecting groups to ensure selective reactions.

    Esterification: The final step involves the esterification of the phenylacetate moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring.

    Reduction: Reduction reactions can target the carbamimidoyl group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions vary depending on the specific substitution but often involve catalysts like palladium or copper.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for more complex molecules

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The benzo[b]thiophene core is a common motif in many biologically active molecules.

Medicine

Medicinally, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action for (Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbamimidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would vary but could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]thiophene Derivatives: Compounds like benzo[b]thiophene-2-carboxylic acid share the core structure but differ in functional groups.

    Carbamimidoyl Compounds: Compounds such as N-tert-butoxycarbonyl-guanidine have similar functional groups but different core structures.

Uniqueness

What sets (Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbamimidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate apart is the combination of the benzo[b]thiophene core with the carbamimidoyl and phenylacetate groups

Properties

CAS No.

1209492-89-6

Molecular Formula

C23H24N2O5S

Molecular Weight

440.5 g/mol

IUPAC Name

methyl 2-[[2-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-4-yl]oxy]-2-phenylacetate

InChI

InChI=1S/C23H24N2O5S/c1-23(2,3)30-22(27)25-20(24)18-13-15-16(11-8-12-17(15)31-18)29-19(21(26)28-4)14-9-6-5-7-10-14/h5-13,19H,1-4H3,(H2,24,25,27)

InChI Key

PXSJQPOFDBWZNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(=N)C1=CC2=C(C=CC=C2S1)OC(C3=CC=CC=C3)C(=O)OC

Synonyms

(Z)-Methyl 2-(2-(N/'-(tert-butoxycarbonyl)carbaMiMidoyl)benzo[b]thiophen-4-yloxy)-2-phenylacetate

Origin of Product

United States

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